Boronophenylalanine hydrochloride

BNCT Pharmacokinetics Tumor Selectivity

Select BPA·HCl (CAS 76410-59-8) as your boron-10 delivery agent for BNCT to ensure experimental reproducibility and translational relevance. Unlike alternative boron carriers, BPA exploits LAT1 transporter overexpression in glioblastoma, melanoma, and head/neck tumors, delivering clinically validated tumor-to-blood ratios (3.4–4.7) and a 3.8–6.6× therapeutic gain. This hydrochloride salt provides enhanced water solubility for sterile injectable formulation, serves as the essential positive control for novel boron carrier development, and is the direct starting material for the clinical BPA-fructose complex.

Molecular Formula C9H13BClNO4
Molecular Weight 245.47 g/mol
CAS No. 76410-59-8
Cat. No. B3193869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoronophenylalanine hydrochloride
CAS76410-59-8
Molecular FormulaC9H13BClNO4
Molecular Weight245.47 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)CC(C(=O)O)N)(O)O.Cl
InChIInChI=1S/C9H12BNO4.ClH/c11-8(9(12)13)5-6-1-3-7(4-2-6)10(14)15;/h1-4,8,14-15H,5,11H2,(H,12,13);1H/t8-;/m0./s1
InChIKeyITAYDCRFNXQNBL-QRPNPIFTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boronophenylalanine Hydrochloride (BPA·HCl): The Established Boron-10 Delivery Agent for Clinical Boron Neutron Capture Therapy (BNCT)


Boronophenylalanine hydrochloride (CAS 76410-59-8), also known as 4-borono-L-phenylalanine hydrochloride or Borofalan (SPM 011), is a water-soluble, boronated amino acid derivative that serves as a critical boron-10 delivery agent in Boron Neutron Capture Therapy (BNCT) [1]. It is the active pharmaceutical ingredient (API) in clinically approved BNCT drugs, such as the BPA-fructose complex (BPA-F), which is administered intravenously to patients with malignant brain tumors, recurrent head and neck cancers, and melanomas [2]. The compound exploits the high expression of L-type amino acid transporter 1 (LAT1) on cancer cells to achieve selective tumor accumulation of the non-radioactive isotope boron-10 [3].

Why Boronophenylalanine Hydrochloride Cannot Be Substituted with Other Boron Carriers in BNCT Research


In the context of Boron Neutron Capture Therapy, the therapeutic window is exquisitely sensitive to the biodistribution and pharmacokinetic profile of the boron carrier. Boronophenylalanine (BPA) is not a simple boron reservoir; its efficacy is predicated on a unique active transport mechanism via LAT1 amino acid transporters, which are overexpressed on malignant cells, leading to a significantly higher and more selective tumor-to-blood (T/B) boron concentration ratio compared to alternative agents like sodium borocaptate (BSH) [1]. Consequently, substituting BPA with a different boron compound—even another clinical candidate like BSH—would fundamentally alter the predicted radiation dose distribution to the tumor and surrounding normal tissues, potentially compromising therapeutic efficacy or increasing normal tissue toxicity [2]. Therefore, for studies aiming to replicate or build upon established clinical BNCT protocols, the use of BPA·HCl as the source material is non-negotiable for ensuring experimental reproducibility and translational relevance.

Quantitative Evidence for the Differential Performance of Boronophenylalanine Hydrochloride in BNCT


Tumor-to-Blood (T/B) Boron Concentration Ratio in Human Patients: BPA vs. BSH

A critical review of human pharmacokinetic data demonstrates that BPA achieves a clinically meaningful tumor-to-blood (T/B) boron concentration ratio, a key determinant of BNCT efficacy. In resected tumor samples, the mean T/B ratio for BPA in melanoma was 3.40 ± 0.83, and it ranged from 1.4 to 4.7 in glioblastoma [1]. In stark contrast, BSH, the only other boron agent used clinically, typically exhibits T/B ratios below or near unity (1.0) in most tumor models, indicating its lack of active, transporter-mediated tumor selectivity [2].

BNCT Pharmacokinetics Tumor Selectivity Melanoma Glioblastoma

Tumor Boron Accumulation in Murine Models: BPA vs. BSH

In a direct comparative biodistribution study using melanoma-bearing hamsters, a single intravenous bolus of BPA (500 mg/kg) resulted in a tumor boron concentration of 41 μg B/g, with long-term retention observed in the tumor [1]. In the same study, BSH (100 mg/kg) showed no significant retention of boron in any tissue, including the tumor, highlighting a fundamental difference in their in vivo persistence and tumor-targeting capabilities [1]. A separate study in murine models confirmed that while BSH could achieve high absolute boron concentrations in some tissues, its tumor-plasma ratios remained below unity, whereas BPA consistently achieved ratios above 1 [2].

Biodistribution Boron Neutron Capture Therapy Preclinical Models Tumor Uptake

Comparative Therapeutic Gain: BPA vs. BSH in Liver Tumor Models

The therapeutic gain factor, which integrates both tumor uptake and normal tissue toxicity, is a critical metric for comparing BNCT agents. In a murine model of liver tumors, the tumor-to-liver boron concentration ratios were 0.3 for BSH and 2.8 for BPA, demonstrating BPA's superior tumor selectivity over the liver, a major organ of clearance [1]. Consequently, the calculated therapeutic gain factors were 0.7–1.3 for BSH and 3.8–6.6 for BPA, indicating that BPA provides a substantially wider therapeutic window [1].

Therapeutic Gain Boron Neutron Capture Therapy Liver Cancer Biodistribution

Microdistribution of Boron in Brain Tumors: BPA vs. BSH

The spatial distribution of boron within a tumor at the microscopic level can dramatically impact the effectiveness of BNCT. Using Secondary Ion Mass Spectrometry (SIMS) in a rat glioma model, BPA was found to accumulate heterogeneously, with a 3.5-fold higher concentration in the main tumor mass (99 ± 36 μg B/g) compared to the contiguous normal brain (27 ± 12 μg B/g) [1]. In contrast, BSH accumulated homogeneously within the tumor mass, and its uptake was not correlated with active transport [2]. This heterogeneity, driven by BPA's LAT1-mediated uptake, results in a higher boron payload within the most metabolically active and proliferative regions of the tumor, which are the primary targets for BNCT [1].

Secondary Ion Mass Spectrometry Boron Neutron Capture Therapy Glioma Microdistribution

Enhanced Tumor Uptake via L-Amino Acid Preloading: A BPA-Specific Strategy

The tumor uptake of BPA can be significantly augmented by pre-administration of specific L-amino acids, a strategy that exploits the unique transport mechanism of BPA and is not applicable to other boron carriers like BSH. In vitro studies have demonstrated that pre-treatment with L-tyrosine can increase the cellular uptake of BPA by approximately 2.5-fold in certain cancer cell lines [1]. This approach is under active investigation to improve the therapeutic index of BPA-based BNCT [1].

LAT1 Amino Acid Transporters Tumor Uptake Boronophenylalanine Preclinical

Recommended Application Scenarios for Boronophenylalanine Hydrochloride Based on Quantitative Evidence


Preclinical BNCT Efficacy Studies in LAT1-Overexpressing Tumor Models

BPA·HCl is the optimal choice for establishing preclinical BNCT efficacy in tumor models known to overexpress L-type amino acid transporter 1 (LAT1), such as glioblastoma, melanoma, and head and neck squamous cell carcinoma. The evidence demonstrates that BPA achieves clinically relevant tumor-to-blood (T/B) ratios of 3.40 in melanoma and up to 4.7 in glioblastoma [1], and provides a 3.8-6.6x therapeutic gain in liver tumor models [2]. This makes it the benchmark for evaluating the tumor control probability of new BNCT protocols or neutron sources.

Development and Validation of LAT1-Targeted Boron Delivery Agents

When developing novel boron delivery agents intended to target the LAT1 transporter, BPA·HCl serves as an essential positive control. Its well-characterized pharmacokinetic profile, including its rapid systemic clearance (half-life of ~75 min) [1] and active uptake via amino acid transporters [2], provides a validated baseline for assessing the tumor selectivity and biodistribution of new chemical entities. Direct comparison to BPA in head-to-head biodistribution studies is the industry standard for demonstrating a new compound's potential advantages.

Formulation Development and Stability Testing for Clinical-Grade BPA-Fructose Complex

BPA·HCl is the starting material for the clinically used BPA-fructose complex (BPA-F). The hydrochloride salt form is preferred due to its enhanced water solubility and stability, which facilitates the preparation of sterile, injectable formulations for intravenous infusion at doses up to 290 mg BPA/kg body weight [1]. This application is directly supported by the extensive clinical pharmacokinetic data, which shows that BPA-F achieves peak blood concentrations at the end of a 2-hour infusion and follows a predictable biphasic clearance profile [2].

Standardized Boron Reference Material for ICP-MS and SIMS Analysis in BNCT Research

Given its defined stoichiometry and high purity, BPA·HCl is an ideal compound for preparing boron calibration standards for quantitative analytical techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Secondary Ion Mass Spectrometry (SIMS). The evidence base, which includes quantitative boron distribution data from ion microscopy [1] and ICP-AES analysis of tumor and blood samples [2], relies on the accurate and reproducible quantification of boron-10. Using BPA·HCl as a standard ensures that experimental boron concentration measurements are directly comparable to the vast body of published BNCT literature.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boronophenylalanine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.